molecular formula C9H12N2S B149110 2,3-Dimethylphenylthiourea CAS No. 55752-58-4

2,3-Dimethylphenylthiourea

Cat. No. B149110
CAS RN: 55752-58-4
M. Wt: 180.27 g/mol
InChI Key: VDTKXIMDQWHJSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiourea compounds involves various strategies. For instance, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was synthesized and its crystal structure studied, indicating the potential for synthesizing similar thiourea compounds with complex substituents . The synthesis of oligothiophenes through palladium(0)-catalyzed coupling, as described in the synthesis of polyhydroxyoligothiophenes, could potentially be adapted for the synthesis of thiourea derivatives .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, a related compound, was determined to have an exact C2 symmetry with a central S–C bond . Similarly, the structure of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was analyzed, revealing intermolecular and intramolecular hydrogen bonds . These studies suggest that 2,3-Dimethylphenylthiourea could also exhibit interesting structural features, such as symmetry and hydrogen bonding patterns.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines to yield dihydrothiophen derivatives demonstrates the reactivity of thiophene compounds, which could be extrapolated to thioureas . Additionally, the formation of 2,3-dimethylene-2,3-dihydrothiophene from a precursor via a fluoride-induced elimination process shows the potential for generating reactive intermediates that could be used in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from related compounds. For example, the spectroscopic characterization of 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine provides insights into the vibrational frequencies and electronic structure, which are important for understanding the reactivity and stability of the molecule . Theoretical and experimental investigations of enol-keto tautomerism and spectroscopic properties in compounds like (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol can also shed light on the behavior of thioureas under different conditions .

Scientific Research Applications

Chemical Synthesis and Reactions

2,3-Dimethylphenylthiourea is involved in various chemical synthesis processes and reactions. For instance, it is a byproduct in the formation of 2,3-dimethylene-2,3-dihydrothiophene through a fluoride-induced elimination process, which is identified by its [4+2] cycloadducts obtained in high yields (Vandenberg & Leusen, 1988). Additionally, it plays a role in the electrochemical polymerization process of poly(3-methylthiophenes), where its optical properties are studied based on the conformation of starting dimers determined by force field calculations (Arbizzani et al., 1992).

Corrosion Inhibition

2,3-Dimethylphenylthiourea derivatives have shown effectiveness as corrosion inhibitors. A specific derivative, ammonium (2,4-dimethylphenyl)-dithiocarbamate, demonstrates high efficiency and stability against steel corrosion in acidic environments, indicating the potential of 2,3-dimethylphenylthiourea derivatives in protective applications (Kıcır et al., 2016).

Biological Activities

Research on novel azomethine derivatives of 2,3-dimethylphenylthiourea has revealed significant biological activities, including antibacterial, antifungal, cytotoxicity, and antioxidant properties. These compounds interact with DNA through intercalation and groove binding, suggesting their potential in medical and pharmaceutical research (Sirajuddin et al., 2012).

Analytical Techniques

In micellar capillary electrophoresis, derivatives of 2,3-dimethylphenylthiourea are utilized for the separation of phenylthiohydantoin amino acids, indicating its role in analytical chemistry, particularly in protein sequencing techniques (Chen et al., 1994).

Safety And Hazards

The safety data sheet for 2,3-Dimethylphenylthiourea indicates that it is toxic if swallowed . In case of ingestion, it is advised to rinse the mouth and immediately call a poison center or doctor . The compound should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

(2,3-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTKXIMDQWHJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398682
Record name 2,3-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenylthiourea

CAS RN

55752-58-4
Record name 2,3-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dimethylphenyl)thiourea
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